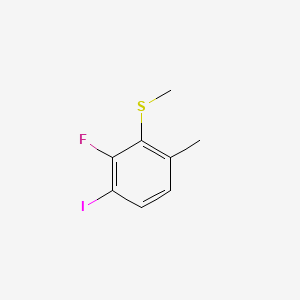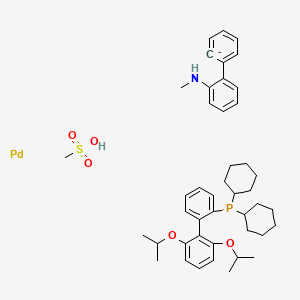
RuPhos Palladacycle Gen. 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RuPhos Palladacycle Gen. 4 is a powerful ligand used in classic cross-coupling reactions. It is a fourth-generation palladacycle combined with RuPhos, a phosphine ligand. This compound is bench-stable and soluble in most organic solvents, making it highly versatile for various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Palladacycle Gen. 4 involves the reaction of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium (II) dimer with 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR spectroscopy, to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
RuPhos Palladacycle Gen. 4 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic reagents. The reactions are typically carried out under inert conditions with the use of bases such as sodium tert-pentoxide .
Major Products Formed
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
RuPhos Palladacycle Gen. 4 has a wide range of applications in scientific research:
作用機序
RuPhos Palladacycle Gen. 4 functions as a catalyst in cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The phosphine ligand, RuPhos, stabilizes the palladium center and enhances its reactivity. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
- XPhos Palladacycle Gen. 4
- SPhos Palladacycle Gen. 4
- BrettPhos Palladacycle Gen. 3
- t-BuXPhos Palladacycle Gen. 4
Uniqueness
RuPhos Palladacycle Gen. 4 is unique due to its high stability and solubility in organic solvents. It also offers superior reactivity and selectivity in cross-coupling reactions compared to other similar compounds .
特性
分子式 |
C44H59NO5PPdS- |
|---|---|
分子量 |
851.4 g/mol |
IUPAC名 |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChIキー |
HKTUNFGUTFGOSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


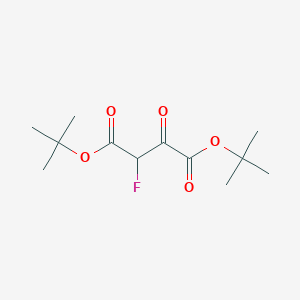
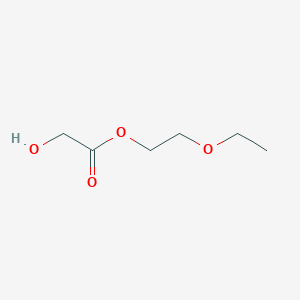
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)

![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
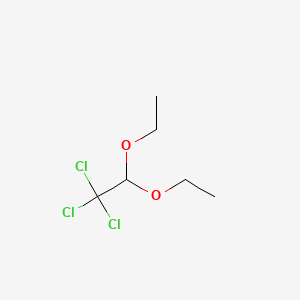
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
